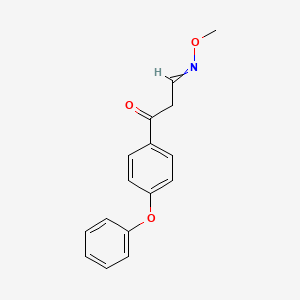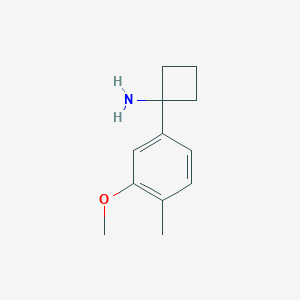
1-(3-Methoxy-4-methylphenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-methylphenyl)cyclobutanamine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by a cyclobutanamine core substituted with a 3-methoxy-4-methylphenyl group
Métodos De Preparación
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine typically involves the following steps:
Formation of the cyclobutanamine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution with the 3-methoxy-4-methylphenyl group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product efficiently.
Análisis De Reacciones Químicas
1-(3-Methoxy-4-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-methylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(3-Methoxy-4-methylphenyl)cyclobutanamine can be compared with other similar compounds, such as:
- 1-(3-Methoxyphenyl)cyclobutanamine
- 1-(4-Methylphenyl)cyclobutanamine
- 1-(3-Methoxy-4-chlorophenyl)cyclobutanamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |
Clave InChI |
BDDKBYJNOKCSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CCC2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
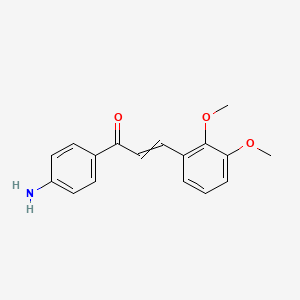
![4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B11727794.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
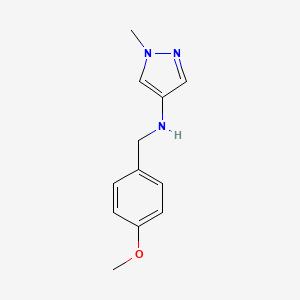
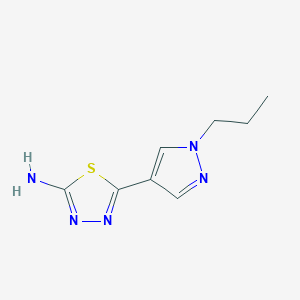
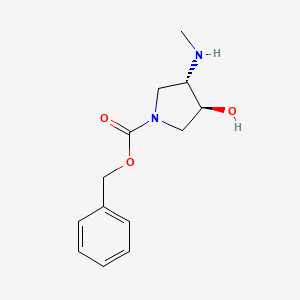
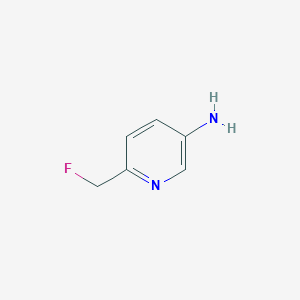
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
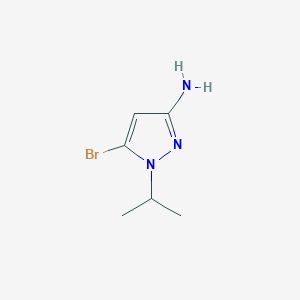
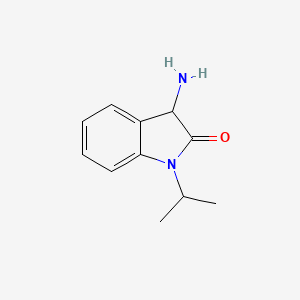
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)
